Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by a chiral tertiary amine .
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include hydrogen bond catalysis and enamine catalysis . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the functionalization of the bicyclo[2.2.1]heptane scaffold .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry and medicine. In chemistry, it serves as a building block for the synthesis of various biologically significant molecules . In medicine, it is featured in drug candidates such as LMV-6015 and AMG 221, which are under investigation for their therapeutic potential . Additionally, the bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis, making it a valuable tool in drug discovery .
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through hydrogen bond catalysis, which facilitates the formation of enantioselective products . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-yl 2-(methylsulfanyl)pyridine-3-carboxylate can be compared with other similar compounds that feature a bicyclo[2.2.1]heptane scaffold. Some of these similar compounds include camphor, sordarins, α-santalol, and β-santalol . These compounds share the bicyclo[2.2.1]heptane core structure but differ in their functional groups and specific applications.
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanyl 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-18-13-11(3-2-6-15-13)14(16)17-12-8-9-4-5-10(12)7-9/h2-3,6,9-10,12H,4-5,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNVHRVBXYJHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OC2CC3CCC2C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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